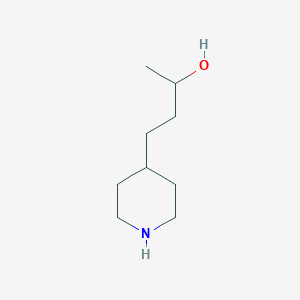

4-(Piperidin-4-yl)butan-2-ol

Description

Significance of Piperidine (B6355638) Scaffolds in Molecular Design and Heterocyclic Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly valued scaffold in medicinal chemistry and drug discovery. rsc.orgnih.govresearchgate.net Its prevalence is underscored by its presence in a vast number of natural products, alkaloids, and pharmaceuticals. researchgate.netyoutube.com The piperidine moiety is a cornerstone of over 70 commercialized drugs, including several blockbuster medications. numberanalytics.commasterorganicchemistry.comchemscene.com

The significance of the piperidine scaffold can be attributed to several key factors:

Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the fine-tuning of a molecule's three-dimensional structure and physicochemical properties. This versatility is crucial for optimizing interactions with biological targets.

Improved Pharmacokinetic Properties: The incorporation of a piperidine ring can favorably modulate a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. It can influence properties such as solubility, lipophilicity, and metabolic stability. docbrown.info

Biological Activity: Piperidine derivatives exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, analgesic, and central nervous system (CNS) modulatory effects. rsc.orgnih.gov

The development of efficient and stereoselective methods for the synthesis of substituted piperidines remains an active area of research in modern organic chemistry. researchgate.net

Overview of Chiral Secondary Alcohol Moieties in Complex Molecular Architectures

Chiral secondary alcohols are fundamental building blocks in the synthesis of a wide array of complex organic molecules, including natural products and pharmaceuticals. researchgate.net The stereochemistry of the hydroxyl group is often critical for the biological activity of the final compound, making the enantioselective synthesis of these moieties a key challenge and a major focus of research.

The importance of chiral secondary alcohols stems from their roles as:

Key Intermediates: They serve as versatile synthetic intermediates that can be further transformed into other functional groups with high stereochemical control.

Pharmacophores: The hydroxyl group of a chiral secondary alcohol can act as a crucial hydrogen bond donor or acceptor, enabling specific interactions with biological receptors and enzymes.

Natural Product Components: A vast number of biologically active natural products contain one or more chiral secondary alcohol functionalities, which are essential for their therapeutic properties.

The asymmetric reduction of prochiral ketones is a common and powerful strategy for accessing enantiomerically enriched secondary alcohols. This can be achieved through various methods, including the use of chiral catalysts and biocatalysis. researchgate.net

Research Trajectories and Academic Relevance of Piperidine-Alkyl Alcohol Compounds

Compounds that integrate both a piperidine ring and a chiral alkyl alcohol chain, such as 4-(Piperidin-4-yl)butan-2-ol, represent a class of molecules with significant potential in drug discovery and chemical biology. The combination of the pharmacologically relevant piperidine scaffold with the versatile chiral secondary alcohol functionality offers a rich platform for the design of novel bioactive agents.

Current research in this area is broadly focused on:

Development of Novel Synthetic Methodologies: The creation of efficient and stereoselective routes to access a diverse range of piperidine-alkyl alcohol derivatives is a primary objective.

Exploration of Biological Activity: These compounds are frequently synthesized as part of screening libraries to identify new leads for various therapeutic targets. The structural and stereochemical diversity that can be generated allows for a systematic exploration of structure-activity relationships (SAR).

Application as Scaffolds: Piperidine-alkyl alcohols can serve as starting materials for the synthesis of more complex molecular architectures, leveraging the reactivity of both the piperidine nitrogen and the secondary alcohol.

While extensive research on this compound itself is not prominent in the literature, the academic relevance of this compound class is well-established, driven by the continued demand for novel chemical entities in pharmaceutical and agrochemical research.

Chemical Data and Synthesis

While detailed experimental data for this compound is not widely published in primary scientific literature, its chemical properties can be inferred, and a logical synthetic pathway can be proposed based on established chemical principles.

Physical and Chemical Properties

The following table summarizes the known and predicted properties of this compound and its hydrochloride salt.

| Property | Value (Free Base) | Value (Hydrochloride Salt) rsc.org |

| IUPAC Name | This compound | This compound hydrochloride |

| CAS Number | Not available | 88887-85-8 rsc.org |

| Molecular Formula | C9H19NO | C9H20ClNO rsc.org |

| Molecular Weight | 157.25 g/mol | 193.71 g/mol rsc.org |

| Appearance | Predicted to be a liquid or low-melting solid | Likely a solid |

| Boiling Point | 102-103 °C (at 11 Torr) for the 1-yl isomer chemicalbook.com | Not available |

| Solubility | Likely soluble in organic solvents | Likely soluble in water and polar protic solvents |

Note: Some data is for the isomeric 4-(Piperidin-1-yl)butan-2-ol and is provided for reference.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step sequence starting from commercially available materials.

Step 1: Synthesis of the Precursor Ketone, 4-(Piperidin-1-yl)butan-2-one

The precursor ketone, 4-(piperidin-1-yl)butan-2-one, can be synthesized via the nucleophilic substitution of 4-chlorobutan-2-one with piperidine. This reaction is typically carried out under basic conditions to neutralize the hydrogen chloride formed as a byproduct.

Step 2: Reduction of the Ketone to the Secondary Alcohol

The target compound, this compound, can then be obtained by the reduction of the ketone group in 4-(piperidin-1-yl)butan-2-one. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.com The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol. masterorganicchemistry.com The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the secondary alcohol. masterorganicchemistry.com

Alternatively, catalytic hydrogenation could also be employed for this reduction. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

4-piperidin-4-ylbutan-2-ol |

InChI |

InChI=1S/C9H19NO/c1-8(11)2-3-9-4-6-10-7-5-9/h8-11H,2-7H2,1H3 |

InChI Key |

OWBDZRUYNNGICS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1CCNCC1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Piperidin 4 Yl Butan 2 Ol and Its Analogs

Precursor Synthesis Strategies for Piperidin-4-yl-substituted Intermediates

The creation of piperidin-4-yl-substituted intermediates is a foundational step in the synthesis of the target molecule. This typically involves either building the piperidine (B6355638) ring with the necessary functionality already in place or modifying a pre-existing piperidine structure.

Synthesis of 4-Oxopiperidine Derivatives

Key precursors for the synthesis of 4-(piperidin-4-yl)butan-2-ol are 4-oxopiperidine derivatives, such as 4-(piperidin-4-yl)butan-2-one (B3213640) or its N-protected analogs. The synthesis of these ketones can be approached in several ways.

One common method involves the Dieckmann condensation. dtic.milsciencemadness.org This intramolecular reaction of a diester in the presence of a base is a classic method for forming cyclic ketones. For instance, the reaction of a primary amine with two moles of an alkyl acrylate (B77674) can be followed by a Dieckmann condensation, hydrolysis, and decarboxylation to yield a 4-piperidone. dtic.mil

Another approach is the Mannich reaction, which involves the aminoalkylation of a carbon acid. researchgate.net This reaction can be used to construct the piperidone ring system. For example, the condensation of a ketone, an aldehyde, and an amine can lead to the formation of 4-piperidones. sciencemadness.org

Furthermore, 4-piperidones can be synthesized through the reductive amination of a suitable dicarbonyl compound. nih.govresearchgate.netun.org This process involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to the corresponding amine. pearson.com For instance, the reductive amination of 1-boc-4-piperidone (B14923) with aniline (B41778) produces 1-boc-4-AP, a precursor that can be further modified. un.org

A specific example for a related precursor, 4-(piperidin-1-yl)butan-2-one, involves the reaction of 4-chlorobutan-2-one with piperidine. Another method describes the addition of methyl vinyl ketone to 4-(9-xanthenylidene)-piperidine. prepchem.com

The following table summarizes some precursors and their synthetic approaches:

| Precursor | Synthetic Approach | Reference(s) |

| 4-Piperidones | Dieckmann Condensation | dtic.milsciencemadness.org |

| 4-Piperidones | Mannich Reaction | sciencemadness.orgresearchgate.net |

| 1-Boc-4-AP | Reductive Amination | un.org |

| 4-(Piperidin-1-yl)butan-2-one | Reaction of 4-chlorobutan-2-one with piperidine | |

| 4-[4-(9-Xanthenylidene)piperidino]-2-butanone | Addition of methyl vinyl ketone to a piperidine derivative | prepchem.com |

Functionalization of Piperidine Ring Systems for Subsequent Chain Elaboration

Once the piperidine ring is formed, it can be functionalized to allow for the attachment of the butan-2-ol side chain. This often involves reactions at the nitrogen atom or at one of the carbon atoms of the ring.

N-alkylation is a common strategy. For example, the piperidine nitrogen can be alkylated with a suitable electrophile to introduce a side chain. This is seen in the synthesis of fentanyl precursors where the piperidine nitrogen is alkylated with phenethyl bromide. un.org

C-H functionalization is a more advanced technique that allows for the direct modification of the piperidine ring's carbon skeleton. nih.govresearchgate.netnih.gov Rhodium-catalyzed C-H insertion reactions, for instance, can be used to introduce substituents at various positions on the piperidine ring, with the site of functionalization often controlled by the choice of catalyst and protecting group on the nitrogen. nih.gov This approach can be used to introduce a precursor for the butanol side chain.

Another strategy involves the use of organometallic reagents to add carbon chains to the piperidine ring. For example, the conjugate addition of organozinc reagents to enones can be used to form 2,6-disubstituted piperidines. whiterose.ac.uk

The following table highlights some functionalization strategies:

| Functionalization Strategy | Description | Reference(s) |

| N-Alkylation | Addition of an alkyl group to the piperidine nitrogen. | un.org |

| C-H Functionalization | Direct modification of a C-H bond on the piperidine ring. | nih.govresearchgate.netnih.gov |

| Organometallic Addition | Use of organometallic reagents to form new C-C bonds. | whiterose.ac.uk |

Carbon-Carbon Bond Forming Reactions for the Butane (B89635) Chain Elaboration

The construction of the butan-2-ol side chain attached to the piperidine ring is a critical step that often involves carbon-carbon bond formation.

Grignard Reagent Applications in Secondary Alcohol Formation from Ketone Precursors

The Grignard reaction is a powerful and widely used method for forming carbon-carbon bonds and is particularly well-suited for the synthesis of secondary alcohols from ketone precursors. aroonchande.comyoutube.comyoutube.comyoutube.com In the context of synthesizing this compound, a Grignard reagent such as methylmagnesium bromide can be reacted with a suitable ketone precursor, like 4-(piperidin-4-yl)acetaldehyde or a protected derivative.

The reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. youtube.com This forms an alkoxide intermediate, which is then protonated during an aqueous workup to yield the desired secondary alcohol. youtube.comyoutube.com

For example, the addition of a methyl Grignard reagent to an ester group on a piperidine ring can be used to form a 2-propanol substituent. google.com

Other Organometallic Approaches for Butan-2-ol Moiety Synthesis

Besides Grignard reagents, other organometallic compounds can be employed for the synthesis of the butan-2-ol moiety. Organolithium reagents, for example, exhibit similar reactivity to Grignard reagents and can be used to add alkyl groups to carbonyl compounds.

Organozinc reagents are also valuable in organic synthesis. whiterose.ac.uk For instance, the enantioselective addition of diethylzinc (B1219324) to aldehydes, catalyzed by chiral amino alcohols, can produce secondary alcohols with high enantiomeric excess. researchgate.net This methodology could be adapted to introduce the chiral center in this compound.

Rhodium-catalyzed reactions have also been explored for the functionalization of piperidines, which can lead to the formation of the desired side chain. nih.gov

Reductive Transformations and Amine-Alcohol Linkage Formation Strategies

Reductive processes are essential in the final stages of the synthesis, particularly for the formation of the piperidine ring from precursors like pyridines or for the reduction of carbonyl groups.

Hydrogenation is a common method for reducing pyridine (B92270) rings to piperidines. nih.gov This is often carried out using a metal catalyst such as nickel, palladium, or rhodium under hydrogen pressure. dtic.milnih.gov The conditions can often be harsh, but recent developments have led to milder and more selective methods. nih.gov

Reductive amination is another key transformation, which is used to form C-N bonds. nih.govresearchgate.netpearson.com This two-step process involves the formation of an imine or enamine from a carbonyl compound and an amine, followed by reduction to the corresponding amine. researchgate.net A variety of reducing agents can be used, including sodium borohydride (B1222165), sodium cyanoborohydride, and hydrogen with a metal catalyst. researchgate.net This method is crucial for synthesizing piperidines from acyclic precursors. nih.govresearchgate.net For example, intramolecular reductive amination of an amino-aldehyde can lead to the formation of a piperidine ring. nih.gov

The reduction of a ketone precursor, such as 4-(piperidin-4-yl)butan-2-one, to the final alcohol product, this compound, can be achieved using various reducing agents. Sodium borohydride is a mild and selective reagent commonly used for this purpose. dtic.mil

Reduction of Carbonyl Groups to Secondary Alcohols

A primary and straightforward method for synthesizing this compound is the reduction of the corresponding ketone, 4-(piperidin-4-yl)butan-2-one. This transformation is a cornerstone of organic synthesis, converting a prochiral ketone into a chiral secondary alcohol. The choice of reducing agent is critical and can be tailored to achieve desired outcomes regarding yield, selectivity, and operational simplicity.

Commonly employed reducing agents include metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comrsc.org NaBH₄ is a mild and selective reagent, often used in protic solvents like methanol (B129727) or ethanol, which is well-suited for reducing ketones without affecting other sensitive functional groups that might be present in an analog's structure. libretexts.org LiAlH₄ is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the alcohol. youtube.comrsc.org

Catalytic hydrogenation represents another robust method, where hydrogen gas (H₂) is used in conjunction with a metal catalyst such as platinum, palladium, or nickel. This approach is highly efficient but may be less chemoselective if other reducible groups like alkenes or nitriles are present in the molecule. libretexts.org

Table 1: Comparison of Common Reagents for Ketone Reduction

| Reagent | Solvent | Reactivity & Selectivity | Key Considerations |

| Sodium Borohydride (NaBH₄) | Alcohols (MeOH, EtOH) | Mild, chemoselective for aldehydes and ketones. | Safe and easy to handle. |

| Lithium Aluminum Hydride (LiAlH₄) | Ethers (THF, Et₂O) | Very strong, reduces most carbonyls and esters. | Highly reactive with water and protic solvents; requires careful handling. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Various (EtOH, EtOAc) | Highly efficient, but can reduce other functional groups. | Requires specialized pressure equipment. |

Reductive Amination Protocols for Piperidine-Alkyl Linkages

Reductive amination is a powerful, one-pot reaction that forms carbon-nitrogen bonds by combining a carbonyl compound with an amine in the presence of a reducing agent. organic-chemistry.orgyoutube.com This methodology can be strategically employed to construct the this compound framework. A plausible synthetic route involves the reaction of a protected 4-aminopiperidine (B84694) derivative with a suitable four-carbon carbonyl compound, such as 4-oxobutanal or a derivative thereof.

The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the target amine. libretexts.org Sodium triacetoxyborohydride, NaBH(OAc)₃, is a particularly effective reagent for this transformation as it is mild, tolerant of a wide range of functional groups, and does not readily reduce the initial carbonyl compound, thus minimizing side reactions. organic-chemistry.org Other reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be used. psu.edu For instance, a synthesis could involve reacting N-Boc-4-aminopiperidine with a protected form of 3-oxobutanal, followed by reduction and deprotection to yield the final product.

Table 2: Selected Conditions for Reductive Amination

| Carbonyl Source | Amine Source | Reducing Agent | Typical Solvent | Reference |

| Aldehyde or Ketone | Primary or Secondary Amine | NaBH(OAc)₃ | Dichloromethane (DCM), THF | organic-chemistry.org |

| Aldehyde or Ketone | Primary or Secondary Amine | NaBH₃CN | Methanol (MeOH) | psu.edu |

| Aldehyde or Ketone | Ammonia or Amine | H₂ / Catalyst (Ni, Pd/C) | Alcohols, THF | libretexts.org |

| Ketone | Amine | Ti(Oi-Pr)₄ / NaBH₄ | Ethanol (EtOH) | psu.edu |

Nucleophilic Substitution and Addition Pathways

Nucleophilic reactions provide alternative routes to this compound. These pathways rely on the formation of a key carbon-carbon bond by the reaction of a nucleophile with an electrophile. masterorganicchemistry.com

One such strategy involves the nucleophilic addition of an organometallic reagent to a carbonyl compound. For example, a protected 3-(piperidin-4-yl)propanal (B8638621) could serve as the electrophile, which would react with a methyl organometallic reagent like methylmagnesium bromide (a Grignard reagent) or methyllithium. youtube.com This reaction forms the C-C bond between C2 and C1 of the butane chain and simultaneously creates the secondary alcohol upon workup. The piperidine nitrogen must be protected (e.g., as a Boc-carbamate) to prevent it from interfering with the organometallic reagent.

Alternatively, a piperidine-containing nucleophile could be used. A Grignard reagent or organolithium species could be prepared from a protected 4-halopiperidine, which would then be reacted with an appropriate electrophile like propylene (B89431) oxide. The nucleophilic attack on the less sterically hindered carbon of the epoxide ring would forge the bond between the piperidine ring and the butane chain, yielding the desired product after workup.

Stereoselective and Chemoenzymatic Approaches for Targeted Enantiopure Synthesis

The secondary alcohol at the C2 position of the butane chain makes this compound a chiral molecule. Accessing specific enantiomers is often crucial for biological applications, necessitating the use of stereoselective synthetic methods.

Enzyme-Mediated Kinetic Resolution for Enantioselective Alcohol Production

Kinetic resolution is a widely used technique to separate a racemic mixture of chiral molecules. encyclopedia.pub This method utilizes a chiral catalyst, often an enzyme, that reacts at a different rate with each enantiomer of the racemate. mdpi.com For racemic this compound, an enzyme can be chosen to selectively acylate one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the acylated ester and the unreacted alcohol can then be separated chromatographically.

This process is governed by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values are desirable for efficient separation. mdpi.com If the process is stopped at or near 50% conversion, both the product (ester) and the remaining starting material (alcohol) can be recovered in high enantiomeric excess. encyclopedia.pub A more advanced version, dynamic kinetic resolution (DKR), incorporates an in-situ method to racemize the slow-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiopure product. encyclopedia.pubnih.gov

Asymmetric Catalysis in Piperidine and Alcohol Synthesis

Asymmetric catalysis offers a direct route to enantiopure alcohols by reducing the prochiral ketone, 4-(piperidin-4-yl)butan-2-one, with a chiral catalyst. pharmtech.comru.nl This approach avoids the 50% theoretical yield limit of standard kinetic resolution and generates the desired enantiomer directly.

Two prominent methods are asymmetric hydrogenation and asymmetric transfer hydrogenation.

Asymmetric Hydrogenation: This involves using molecular hydrogen with a chiral transition-metal catalyst, typically based on ruthenium (Ru), rhodium (Rh), or iridium (Ir) complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, PhanePhos). pharmtech.com These catalysts can achieve very high enantioselectivities (often >99% ee) and high turnover numbers.

Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in place of H₂ gas. Noyori-type catalysts, which are Ru(II)-diamine-diphosphine complexes, are highly effective for this transformation, affording chiral alcohols with excellent enantiomeric excess. liverpool.ac.uk

CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst with a borane (B79455) source (e.g., BH₃·THF) to reduce ketones with high enantioselectivity. ru.nl

These catalytic systems provide powerful and efficient pathways to specific enantiomers of this compound, making them highly valuable for pharmaceutical development. pharmtech.com

Cascade Reactions and Multi-Component Syntheses of Related Molecular Frameworks

Cascade reactions, where multiple chemical transformations occur in a single pot, and multi-component reactions (MCRs), which involve combining three or more starting materials in one step, offer significant advantages in terms of efficiency, atom economy, and reduced waste. taylorfrancis.com20.210.105 These strategies are increasingly applied to the synthesis of complex piperidine frameworks.

One-pot MCRs provide a powerful tool for generating highly functionalized piperidine derivatives. taylorfrancis.com Various catalytic systems have been developed to facilitate these transformations. For instance, a one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters can be catalyzed by tetrabutylammonium (B224687) tribromide (TBATB) or aqueous-compatible ZrOCl₂·8H₂O to produce diverse piperidine scaffolds. taylorfrancis.com Another approach utilizes a cocatalyst system of Yb(OTf)₃ and AgOTf for the one-pot synthesis of a piperidone tricarboxylate from dimethyl malonate and formaldehyde (B43269) O-benzyl oxime under mild conditions. tandfonline.comtandfonline.com This piperidone is a valuable intermediate that can be converted to key 3,5-piperidinedicarboxylate structures. tandfonline.com

Biocatalysis has also emerged as a sustainable method for piperidine synthesis. In a notable example, Candida antarctica lipase (B570770) B (CALB) immobilized on magnetic halloysite (B83129) nanotubes was used to catalyze the multicomponent reaction of benzaldehydes, anilines, and acetoacetate (B1235776) esters, yielding clinically valuable piperidines in very good yields. rsc.org

The aza-Diels-Alder reaction represents another strategy for constructing the piperidine core. Studies have shown the feasibility of trapping methanimine, generated in situ from formalin and ammonium (B1175870) chloride in an aqueous medium, with a diene to form 4,5-dimethyl-1,2,3,6-tetrahydropyridine, a precursor to the saturated piperidine ring. acs.org

Cascade reactions have been ingeniously employed in the total synthesis of complex natural products containing related heterocyclic systems. 20.210.105nih.gov For example, a visible-light-induced photoredox radical cascade reaction was a key step in accessing the tetracyclic core of the alkaloid (+)-cinchonidine. nih.gov While not directly yielding simple piperidines, these advanced cascade strategies showcase the power of designing sequential reactions to build molecular complexity efficiently, a principle applicable to the synthesis of advanced analogs of this compound.

Table 1: Examples of Multi-Component Reactions for Piperidine Synthesis

| Catalyst/Method | Reactants | Product Type | Reference |

|---|---|---|---|

| Tetrabutylammonium tribromide (TBATB) | Aromatic aldehydes, Amines, Acetoacetic esters | Highly functionalized piperidine derivatives | taylorfrancis.com |

| ZrOCl₂·8H₂O (in ethanol) | Aromatic aldehydes, Amines, Acetoacetic esters | Functionalized piperidine scaffolds | taylorfrancis.com |

| Yb(OTf)₃ / AgOTf | Dimethyl malonate, Formaldehyde O-benzyl oxime | Trimethyl 3,5,5-piperidonetricarboxylate | tandfonline.comtandfonline.com |

| Immobilized Candida antarctica lipase B (CALB) | Benzaldehyde, Aniline, Acetoacetate ester | Clinically valuable piperidines | rsc.org |

| Aqueous NH₄Cl | Formalin, 2,3-Dimethylbutadiene | 4,5-Dimethyl-1,2,3,6-tetrahydropyridine | acs.org |

Process Optimization and Scalability Considerations in Laboratory Synthesis

The transition of a synthetic route from a small-scale laboratory procedure to a larger, more practical scale presents numerous challenges. Developing fast and cost-effective methods is a critical task for the synthesis of substituted piperidines. nih.gov

A key consideration in scalability is the robustness of the reaction conditions. A reaction that works well in a small vial may not perform identically in a larger flask. For instance, in the aza-Diels-Alder synthesis of a tetrahydropyridine, it was discovered that the reaction was highly capricious and that the vessel size played a significant role in reactivity, with yields improving from 5% to 55% upon optimization of this parameter. acs.org Similarly, during the scale-up synthesis of the complex natural product Nannocystin A, a previously reliable aldol (B89426) reaction was found to be unreproducible at a larger scale, necessitating a change to a more convenient and cost-efficient alternative method to achieve the desired product. mdpi.com

Catalyst selection and performance are also vital for scalability. The reusability of a catalyst is a significant factor in process efficiency and cost-effectiveness. For example, an immobilized lipase biocatalyst used for a multicomponent piperidine synthesis was successfully reused for up to ten consecutive cycles and proved effective in a gram-scale reaction, yielding the product in 91% yield. rsc.org Continuous flow chemistry offers another avenue for improving scalability. A practical continuous flow reaction using a Grignard reagent was shown to provide various enantioenriched α-substituted piperidines within minutes, and the process could be smoothly scaled up. organic-chemistry.org

Optimization of reaction parameters such as solvent, temperature, and concentration of reactants is fundamental. In the synthesis of 3,5-disubstituted piperidine derivatives, maintaining an optimal starting material concentration was found to be crucial for the success of a one-pot sequential Suzuki–Miyaura coupling and hydrogenation process. nih.govresearchgate.net Careful, systematic optimization of each step is required to ensure a reproducible and efficient process on a larger scale. mdpi.com

Table 2: Factors in Laboratory Scale-Up of Piperidine-Related Syntheses

| Factor | Observation / Optimization | Impact on Synthesis | Reference |

|---|---|---|---|

| Reaction Vessel Size | Yield varied significantly with vessel size in an aza-Diels-Alder reaction. | A larger vial improved spectroscopic yield from 5% to 55%. | acs.org |

| Reaction Reproducibility | A Mukaiyama aldol reaction was not reproducible on a larger scale. | The method was replaced with a more robust Keck asymmetric vinylogous aldol reaction. | mdpi.com |

| Catalyst Reusability | An immobilized lipase (CALB) was used for a multicomponent reaction. | The catalyst was reusable for up to 10 cycles and effective for gram-scale synthesis. | rsc.org |

| Flow Chemistry | A continuous flow reaction was developed for preparing α-substituted piperidines. | The reaction could be smoothly scaled up. | organic-chemistry.org |

| Concentration | Optimal starting material concentration was critical for a sequential coupling/hydrogenation. | Ensured the success of the hydrogenation step. | nih.gov |

Stereochemical Investigations and Enantioselective Analysis of 4 Piperidin 4 Yl Butan 2 Ol

Intrinsic Chirality of the Butan-2-ol Stereocenter

The molecular structure of 4-(Piperidin-4-yl)butan-2-ol contains a chiral center, which gives rise to stereoisomerism. The source of this chirality is the butan-2-ol portion of the molecule. askfilo.com Specifically, the second carbon atom of the butane (B89635) chain, which is bonded to the hydroxyl (-OH) group, is a stereocenter. mytutor.co.uk

A carbon atom is considered a stereocenter when it is bonded to four different groups. In the case of butan-2-ol, this carbon is attached to:

A hydrogen atom (-H)

A hydroxyl group (-OH)

A methyl group (-CH₃)

An ethyl group (-CH₂CH₃) mytutor.co.uk

Because these four groups are distinct, the molecule is not superimposable on its mirror image. askfilo.com This results in the existence of two enantiomers, designated as (R)-butan-2-ol and (S)-butan-2-ol. askfilo.comwikipedia.org Consequently, this compound, which incorporates this structure, also exists as a pair of enantiomers: (R)-4-(Piperidin-4-yl)butan-2-ol and (S)-4-(Piperidin-4-yl)butan-2-ol. A mixture containing equal amounts of both enantiomers is known as a racemic mixture and is optically inactive because the optical rotations of the two enantiomers cancel each other out. askfilo.comquora.com The presence of this chiral center is a critical feature, making the stereochemical outcome of its synthesis and the separation of its enantiomers important areas of research. fiveable.me

Table 1: Properties of Butan-2-ol Enantiomers

| Property | (R)-(−)-butan-2-ol | (S)-(+)-butan-2-ol | Racemic butan-2-ol |

|---|---|---|---|

| Molar Mass | 74.123 g·mol⁻¹ | 74.123 g·mol⁻¹ | 74.123 g·mol⁻¹ |

| Boiling Point | 98 to 100 °C | 98 to 100 °C | 98 to 100 °C |

| Density | 0.808 g/cm³ | 0.808 g/cm³ | 0.808 g/cm³ |

| CAS Number | 14898-79-4 | 4221-99-2 | 78-92-2 |

| Optical Rotation | Negative (-) | Positive (+) | Zero |

Data sourced from references wikipedia.orgnih.gov.

Diastereoselective Synthesis Approaches for Related Piperidin-4-yl Alcohols

The synthesis of piperidine (B6355638) derivatives with specific stereochemistry is a significant goal in organic chemistry. Diastereoselective synthesis aims to create a specific diastereomer out of multiple possibilities. For piperidin-4-yl alcohols and related structures, several strategies have been developed.

One effective method involves a one-pot synthesis that proceeds through a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This approach demonstrates excellent diastereoselectivity in the formation of the piperidine ring. nih.gov Another strategy is the highly diastereoselective Luche reduction of substituted piperidinones, which yields syn-alcohols with high selectivity (>95:5). whiterose.ac.uk This selectivity arises from the pseudo-axial attack on the most stable conformation of the piperidinone ring. whiterose.ac.uk

Furthermore, multicomponent reactions have been employed to produce highly substituted piperidines with high stereoselectivity. A four-component reaction using Michael acceptors, pyridinium (B92312) ylides, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) has been shown to be highly stereoselective, forming only one diastereomer. researchgate.net For the synthesis of 2,5- and 2,6-disubstituted piperidines, methods involving the reductive cyclization of 6-oxoamino acid derivatives have been utilized, producing diastereomeric products. whiterose.ac.uk These varied approaches highlight the ongoing development of synthetic methodologies to control the stereochemical outcome in the formation of complex piperidine structures. nih.govwhiterose.ac.ukresearchgate.netwhiterose.ac.uk

Enantiomeric Resolution and Separation Techniques

Since chiral compounds are often synthesized as racemic mixtures, the separation of these enantiomers, a process known as resolution, is crucial. libretexts.org Enantiomers have identical physical properties in an achiral environment, making their separation challenging. libretexts.orgwikipedia.org The primary strategies involve converting the enantiomers into diastereomers, which have different physical properties and can thus be separated. libretexts.orglibretexts.org

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a dominant technique for separating enantiomers. nih.govresearchgate.net This direct method involves the transient formation of diastereomeric complexes between the enantiomers in the sample and the chiral selector immobilized on the stationary phase. researchgate.netsigmaaldrich.com

The choice of CSP is critical and depends on the structure of the analyte. For amines and alcohols, several types of CSPs are effective:

Polysaccharide-based CSPs: These are widely applicable and are among the most frequently used for drug enantioseparation. nih.gov

Crown ether-based CSPs: These are particularly useful for the enantioseparation of compounds containing primary amines. nih.gov

Pirkle-type CSPs: The Whelk-O 1 column is an example that has proven effective for separating various chiral compounds, including alcohols. researchgate.net

The mobile phase composition, including the type of organic modifier, additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), and its polarity, is optimized to achieve the best separation. researchgate.netsigmaaldrich.com For basic compounds like piperidine derivatives, reverse-phase HPLC methods can be employed. sielc.com

A classic and scalable method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. wikipedia.orglibretexts.org For a racemic base like this compound, a chiral acid is used as the resolving agent.

The process follows these general steps:

Salt Formation: The racemic amine is reacted with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid) to form a mixture of two diastereomeric salts. libretexts.orgwikipedia.orglibretexts.org

Separation: Because diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. wikipedia.org One of the diastereomeric salts will typically be less soluble in a given solvent and will crystallize out of the solution, allowing for its separation by filtration. wikipedia.org

Liberation of Enantiomer: The separated diastereomeric salt is then treated with a base (for an amine) or an acid (for a carboxylic acid) to break the ionic bond and regenerate the pure enantiomer of the target compound and the resolving agent. wikipedia.orglibretexts.org

Recent advancements have combined this crystallization with in-situ racemization, a process known as dynamic resolution, which can theoretically convert 100% of the starting racemate into the desired enantiomer. princeton.edunih.gov

Absolute and Relative Stereochemical Assignment Methodologies

Determining the precise three-dimensional arrangement of atoms—the absolute and relative stereochemistry—is essential for understanding a chiral molecule's properties.

Absolute stereochemistry refers to the (R) or (S) configuration at a specific stereocenter. The most definitive method for determining this is single-crystal X-ray crystallography . nih.govnih.gov This technique provides a detailed three-dimensional map of the electron density in a crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms, provided a suitable crystal can be grown. nih.gov For pharmaceutical compounds, newer techniques like microcrystal electron diffraction (microED) are also emerging as powerful tools for this purpose. acs.org

Relative stereochemistry describes the stereochemical relationship between two or more stereocenters within the same molecule (e.g., cis/trans or syn/anti). This is often determined using Nuclear Magnetic Resonance (NMR) spectroscopy . nih.gov

Chemical Shifts: The chemical shifts of atoms, particularly those near stereocenters, can differ between diastereomers. nih.gov

Coupling Constants (J-values): The magnitude of the coupling constant between two adjacent protons is dependent on the dihedral angle between them, which can provide information about their relative orientation.

Nuclear Overhauser Effect (NOE): NOE experiments measure the through-space interactions between protons, providing information about which groups are close to each other in the molecule's three-dimensional structure.

These spectroscopic methods, often supported by computational modeling, are invaluable for elucidating the relative configurations of complex molecules like substituted piperidines. nih.gov

Conformational Studies of Piperidine-Alkyl Alcohol Systems

The piperidine ring is not planar and typically adopts a chair conformation, similar to cyclohexane, to minimize steric and torsional strain. nih.gov In 4-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The preferred conformation is determined by a balance of various steric and electronic interactions.

For many 4-substituted piperidines, the conformational free energies are nearly identical to those of analogous cyclohexanes, with the equatorial position being favored for bulky substituents to avoid 1,3-diaxial interactions. nih.gov However, the presence of polar substituents and the protonation state of the piperidine nitrogen can significantly influence this equilibrium. nih.gov In piperidinium (B107235) salts with polar 4-substituents (like -OH), the axial conformer can be stabilized due to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov In some cases, this stabilization is strong enough to reverse the conformational preference, making the axial form more stable. nih.gov

Computational methods and experimental techniques like NMR spectroscopy are used to study these conformational preferences. nih.govresearchgate.net Understanding the conformational behavior is crucial, as the three-dimensional shape of the molecule, including the orientation of the alkyl alcohol side chain, dictates how it can interact with biological targets. nih.govrsc.org

Comprehensive Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assignment

NMR spectroscopy provides profound insight into the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C (carbon-13). By analyzing chemical shifts, signal multiplicities (splitting patterns), and coupling constants, a complete structural map of the molecule can be assembled.

The ¹H NMR spectrum of 4-(Piperidin-4-yl)butan-2-ol is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals would reflect the number of protons in each environment. The presence of the chiral center at the C2 position of the butanol chain may lead to diastereotopic protons in the adjacent methylene (B1212753) group and the piperidine (B6355638) ring, potentially resulting in more complex splitting patterns than initially expected.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-2 (CH-OH) | ~3.6 - 3.8 | Multiplet (m) | Signal for the proton on the carbon bearing the hydroxyl group. |

| H-1 (CH₃) | ~1.1 - 1.2 | Doublet (d) | Methyl group coupled to the H-2 proton. |

| H-3 (CH₂) | ~1.3 - 1.5 | Multiplet (m) | Methylene group adjacent to the chiral center and the piperidine ring. |

| Piperidine H-4 (CH) | ~1.4 - 1.6 | Multiplet (m) | Proton at the junction of the piperidine ring and the butanol side chain. |

| Piperidine H-2, H-6 (eq) | ~2.9 - 3.1 | Multiplet (m) | Equatorial protons on carbons adjacent to the nitrogen. |

| Piperidine H-2, H-6 (ax) | ~2.4 - 2.6 | Multiplet (m) | Axial protons on carbons adjacent to the nitrogen. |

| Piperidine H-3, H-5 (eq) | ~1.6 - 1.8 | Multiplet (m) | Equatorial protons on carbons beta to the nitrogen. |

| Piperidine H-3, H-5 (ax) | ~1.1 - 1.3 | Multiplet (m) | Axial protons on carbons beta to the nitrogen. |

| NH (Piperidine) | Broad singlet (br s) | Variable | Chemical shift and appearance depend on solvent and concentration. |

| OH (Alcohol) | Broad singlet (br s) | Variable | Position is solvent-dependent; can be confirmed by D₂O exchange. |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 (CH₃) | ~23 - 25 | The terminal methyl group of the butanol chain. |

| C-2 (CH-OH) | ~67 - 70 | Carbon bearing the hydroxyl group, shifted downfield by oxygen. |

| C-3 (CH₂) | ~43 - 46 | Methylene carbon connecting the alcohol and piperidine moieties. |

| C-4 (CH₂) | ~32 - 35 | The fourth carbon of the butanol chain is part of the C-3 signal description. |

| Piperidine C-4 (CH) | ~40 - 43 | The carbon atom of the piperidine ring bonded to the side chain. |

| Piperidine C-2, C-6 | ~46 - 49 | Carbons adjacent to the nitrogen atom. |

| Piperidine C-3, C-5 | ~30 - 33 | Carbons beta to the nitrogen atom. |

To resolve complex structural and stereochemical questions, two-dimensional (2D) NMR experiments are critical.

COSY (Correlation Spectroscopy): Would be used to confirm ¹H-¹H coupling relationships, for instance, to trace the connectivity from the H-1 methyl protons to the H-2 methine proton and onward to the H-3 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon signal based on its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the connection between the butanol side chain and the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly valuable for determining the conformation and relative stereochemistry. For example, NOE correlations between the axial protons on the piperidine ring (e.g., H-2ax, H-6ax, and H-4ax) would help establish the chair conformation of the ring. Correlations between protons on the butanol side chain and specific protons on the piperidine ring would elucidate the preferred spatial orientation (conformation) of the side chain relative to the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns upon ionization.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the expected data would be:

Predicted HRMS Data

| Parameter | Value |

| Molecular Formula | C₉H₁₉NO |

| Monoisotopic Mass | 157.1467 u |

| Predicted Ion (ESI+) | [M+H]⁺ |

| Predicted m/z | 158.1540 |

An experimental HRMS measurement matching this predicted m/z value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition.

GC-MS combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. This technique is useful for assessing the purity of the compound and analyzing its electron ionization (EI) fragmentation pattern.

Under EI conditions, this compound would be expected to fragment in a predictable manner. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond between C-2 and C-3 of the butanol chain, leading to a fragment containing the hydroxyl group.

Loss of Water: Dehydration of the alcohol to form an alkene.

Cleavage of the Piperidine Ring: A characteristic fragmentation involves the cleavage alpha to the nitrogen atom, leading to the formation of a stable iminium ion. The most prominent peak in the spectrum is often the piperidinomethyl cation or related fragments resulting from the cleavage of the C4-side chain bond.

A detailed analysis of these fragments would provide corroborating evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its secondary alcohol and piperidine functionalities.

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. In a condensed phase (such as a neat liquid or a KBr pellet), this band is typically broad and strong due to intermolecular hydrogen bonding, appearing in the range of 3500-3200 cm⁻¹. orgchemboulder.com The C-O stretching vibration of a secondary alcohol gives rise to a strong band in the 1150-1075 cm⁻¹ region. spectroscopyonline.comquimicaorganica.org

The piperidine ring, being a saturated heterocycle, will also display characteristic absorptions. The N-H stretching vibration of the secondary amine in the piperidine ring is expected to appear as a moderate band in the 3500-3300 cm⁻¹ region, which may overlap with the broad O-H band. The C-H stretching vibrations of the methylene groups in the piperidine ring and the butanol chain will be observed in the 3000-2850 cm⁻¹ range. Furthermore, C-N stretching vibrations typically appear in the 1250-1020 cm⁻¹ region, potentially overlapping with the C-O stretch. The N-H bending vibration is expected in the 1650-1580 cm⁻¹ range.

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Alcohol | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Secondary Amine | N-H Stretch | 3500 - 3300 | Moderate |

| Alkane/Methylene | C-H Stretch | 3000 - 2850 | Strong |

| Secondary Amine | N-H Bend | 1650 - 1580 | Moderate |

| Secondary Alcohol | C-O Stretch | 1150 - 1075 | Strong |

| Secondary Amine | C-N Stretch | 1250 - 1020 | Moderate to Strong |

This table is based on established spectroscopic data for secondary alcohols and piperidine derivatives. orgchemboulder.comspectroscopyonline.comquimicaorganica.orgnih.gov

Chemical Transformations and Reactivity Profiles of 4 Piperidin 4 Yl Butan 2 Ol

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol group in 4-(piperidin-4-yl)butan-2-ol is a versatile handle for numerous chemical modifications, including oxidation, esterification, etherification, and dehydration.

Oxidation Reactions to Ketones and Carboxylic Acids

The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 4-(piperidin-4-yl)butan-2-one (B3213640). This transformation can be achieved using a variety of oxidizing agents commonly employed for the conversion of secondary alcohols to ketones. youtube.com The presence of the nitrogen atom in the piperidine (B6355638) ring requires careful selection of the oxidant and reaction conditions to avoid N-oxidation.

Catalytic systems are often preferred for their selectivity. For instance, palladium-catalyzed aerobic oxidation has been successfully used for the enantioselective oxidation of secondary alcohols in molecules containing a piperidine ring. caltech.edu Another approach involves the use of iron-based catalysts that can selectively oxidize secondary alcohols in the presence of other functional groups, such as primary alcohols, using hydrogen peroxide as the oxidant. rsc.org

Further oxidation of the resulting ketone to a carboxylic acid is a more challenging transformation that would involve carbon-carbon bond cleavage. While strong oxidizing agents can cleave ketones, this is generally a harsh process and not a typical synthetic route from a secondary alcohol. The primary product of the oxidation of this compound is the corresponding ketone.

Table 1: Representative Oxidation Reactions of Secondary Alcohols

| Oxidizing System | Substrate Type | Product | Notes |

|---|---|---|---|

| Pd-Catalyst / O₂ | Secondary alcohol with piperidine moiety | Ketone | Can be performed enantioselectively. caltech.edu |

| Fe(II)-Catalyst / H₂O₂ | Secondary alcohol | Ketone | Selective for secondary over primary alcohols. rsc.org |

| PCC (Pyridinium chlorochromate) | Secondary alcohol | Ketone | Milder reagent, stops at the ketone stage. khanacademy.org |

| Jones Reagent (CrO₃/H₂SO₄) | Secondary alcohol | Ketone | Stronger oxidizing agent. khanacademy.org |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. The classic Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. youtube.comresearchgate.net To drive the equilibrium towards the ester product, the water formed during the reaction is typically removed.

Transesterification is another viable method, where an existing ester reacts with the alcohol functionality of this compound to form a new ester. This reaction can be catalyzed by either acids or bases. youtube.com Studies on piperidine-containing esters have shown that they can undergo trans-esterification in the presence of other alcohols, highlighting the reversibility of this process. nih.gov

Etherification, the formation of an ether from the alcohol, can also be achieved. This typically involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in a reaction with an alkyl halide (Williamson ether synthesis). organic-chemistry.org Alternatively, iron-catalyzed etherification reactions of secondary alcohols have been developed, offering a direct route to symmetrical and unsymmetrical ethers. nih.gov Palladium-catalyzed transetherification reactions also provide a pathway to vinyl ethers. academie-sciences.fr

Table 2: Common Esterification and Etherification Methods

| Reaction | Reagents | Product | Key Features |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Acid Catalyst | Ester | Reversible reaction. youtube.com |

| Acylation | Acid Chloride/Anhydride | Ester | Generally faster and not reversible. |

| Transesterification | Ester, Acid or Base Catalyst | New Ester | Equilibrium process. youtube.com |

| Williamson Ether Synthesis | Alkyl Halide, Base | Ether | Classic method for unsymmetrical ethers. organic-chemistry.org |

| Iron-Catalyzed Etherification | Alcohol, Iron(III) triflate | Ether | Direct etherification of alcohols. nih.gov |

Dehydration Reactions and Alkene Formation

Under acidic conditions and heat, this compound can undergo dehydration to form alkenes. The reaction proceeds through the protonation of the hydroxyl group, followed by the loss of a water molecule to form a secondary carbocation. Subsequent elimination of a proton from an adjacent carbon atom results in the formation of a double bond. chemguide.co.uk

Due to the structure of this compound, the elimination of a proton can occur from two different adjacent carbons, leading to a mixture of alkene isomers. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is generally the major product. doubtnut.com In this case, elimination of a proton from the methylene (B1212753) group (CH2) of the butyl chain would yield 4-(piperidin-4-yl)but-1-ene, while elimination from the methyl group at the other side of the hydroxyl-bearing carbon would lead to 4-(piperidin-4-yl)but-2-ene. The latter would be the major product and can exist as both cis and trans geometric isomers. libretexts.orglibretexts.org

Table 3: Potential Alkene Products from Dehydration of this compound

| Product Name | Structure | Isomer Type | Expected Yield |

|---|---|---|---|

| 4-(Piperidin-4-yl)but-2-ene | Mixture of cis and trans | Geometric Isomers | Major Product |

| 4-(Piperidin-4-yl)but-1-ene | Positional Isomer | Minor Product |

Reactions of the Piperidine Nitrogen Atom

The secondary amine nitrogen in the piperidine ring is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions, as well as quaternization.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid formed during the reaction. researchgate.net The choice of base and solvent can influence the reaction's efficiency. Common bases include potassium carbonate and triethylamine. researchgate.net Reductive amination is another powerful method for N-alkylation, where the piperidine nitrogen reacts with an aldehyde or ketone in the presence of a reducing agent. nih.gov

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. This reaction is generally very efficient and often proceeds rapidly at room temperature. The presence of an acyl group on the nitrogen can significantly influence the conformation of the piperidine ring. researchgate.net The synthesis of various N-acyl piperidine derivatives has been widely reported in the literature due to their prevalence in biologically active compounds. nih.govajchem-a.com

Table 4: N-Alkylation and N-Acylation of the Piperidine Moiety

| Reaction Type | Reagent | Product | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetonitrile) researchgate.net |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Tertiary Amine | Acidic or neutral pH |

| N-Acylation | Acid Chloride/Anhydride | Amide | Often in the presence of a non-nucleophilic base (e.g., triethylamine) |

Quaternization of the Piperidine Nitrogen

The piperidine nitrogen, particularly after N-alkylation to a tertiary amine, can undergo quaternization by reacting with an excess of an alkylating agent, such as an alkyl halide. This reaction leads to the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive charge and is bonded to four carbon atoms. researchgate.net

For instance, the quaternization of a piperidine ring has been demonstrated using iodomethane (B122720) in the presence of a base like potassium carbonate to yield the corresponding N,N-dimethyl piperidinium (B107235) cation. nih.gov The formation of these quaternary salts introduces a permanent positive charge into the molecule, which can significantly alter its physical and biological properties. Cyclo-quaternization can also be achieved using dihaloalkanes. nih.gov

Table 5: Quaternization of the Piperidine Nitrogen

| Starting Material | Reagent | Product | Key Feature |

|---|---|---|---|

| N-Alkylpiperidine | Excess Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Formation of a permanent positive charge. nih.gov |

| N-Alkylpiperidine | Dihaloalkane (e.g., 1,5-dibromopentane) | Spirocyclic Quaternary Ammonium Salt | Formation of a new ring system involving the nitrogen. nih.gov |

Modifications and Derivatization of the Butane (B89635) Side Chain

The butane side chain of this compound, with its secondary hydroxyl group, is amenable to a variety of chemical modifications, including oxidation, esterification, and etherification. These reactions enable the introduction of different functional groups, thereby altering the physicochemical properties of the parent molecule.

Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, 4-(piperidin-4-yl)butan-2-one. This transformation is a fundamental reaction in organic synthesis and can be achieved using a range of oxidizing agents. For instance, the photocatalytic oxidation of butan-2-ol to butan-2-one has been demonstrated using various catalysts, a method that could be applicable to this substrate. The formation of the ketone can be monitored spectrophotometrically.

Esterification: The hydroxyl group can undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. This reaction is often catalyzed by acids or bases. For example, the reaction of an alcohol with acetic anhydride, often in the presence of a base like pyridine (B92270) or a catalyst like 4-(dimethylamino)pyridine (DMAP), yields an acetate (B1210297) ester. The synthesis of 4-(piperidin-2-yl)butyl acetate has been noted, indicating that such transformations are feasible on similar structures. bldpharm.com

Etherification: The formation of ethers from the secondary alcohol can be accomplished through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For instance, reaction with methyl iodide following treatment with a strong base would yield the corresponding methyl ether, 2-methoxy-4-(piperidin-4-yl)butane.

Table 1: Representative Transformations of the Butane Side Chain

| Transformation | Reagent(s) | Product |

| Oxidation | Oxidizing agent (e.g., PCC, Swern oxidation reagents) | 4-(Piperidin-4-yl)butan-2-one |

| Esterification | Acetic anhydride, pyridine | 4-(Piperidin-4-yl)butan-2-yl acetate |

| Etherification | 1. Sodium hydride 2. Methyl iodide | 2-Methoxy-4-(piperidin-4-yl)butane |

Heterocyclic Ring Modifications of the Piperidine Moiety

The secondary amine of the piperidine ring is a key site for modifications, allowing for the introduction of various substituents through N-alkylation and N-acylation reactions. These modifications can significantly influence the biological and chemical properties of the resulting derivatives.

N-Alkylation: The nitrogen atom of the piperidine ring can be alkylated using alkyl halides. The reaction typically proceeds by nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The choice of solvent and base is crucial for controlling the extent of alkylation and preventing the formation of quaternary ammonium salts. Common conditions involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

N-Acylation: N-acylation of the piperidine nitrogen introduces an acyl group, forming an amide. This is readily achieved by reacting this compound with an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. For example, reaction with acetyl chloride would yield 1-acetyl-4-(2-hydroxybutyl)piperidine. The synthesis of related N-acylpiperidine derivatives has been widely reported in the literature. prepchem.comchemrevlett.com

Table 2: Representative Modifications of the Piperidine Moiety

| Transformation | Reagent(s) | Product |

| N-Alkylation | Ethyl bromide, K₂CO₃, DMF | 1-Ethyl-4-(2-hydroxybutyl)piperidine |

| N-Acylation | Acetyl chloride, triethylamine, CH₂Cl₂ | 1-Acetyl-4-(2-hydroxybutyl)piperidine |

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of a molecule and its various spatial arrangements, or conformers. For 4-(Piperidin-4-yl)butan-2-ol, the piperidine (B6355638) ring is known to adopt a chair conformation primarily. However, the presence of the butan-2-ol substituent at the 4-position introduces additional conformational flexibility.

The orientation of the butan-2-ol group, whether axial or equatorial, and the rotational isomers (rotamers) around the C-C single bonds of the side chain would be the focus of such a study. Molecular mechanics force fields, such as MMFF94 or AMBER, are commonly employed to perform conformational searches and identify low-energy conformers. These calculations would reveal the relative energies of different conformations and the energy barriers between them, providing a detailed picture of the molecule's dynamic behavior in the gas phase or in solution. Studies on other 4-substituted piperidines have shown that the conformational preferences can be significantly influenced by the nature of the substituent. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and chemical reactivity of a molecule. For this compound, DFT calculations could be used to determine a variety of properties.

These calculations would offer a quantitative basis for understanding how this compound might interact with other molecules and its inherent stability.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations could provide valuable insights into its expected spectroscopic signatures.

Table 2: Computationally Predictable Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameters | Computational Method |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | DFT calculations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (¹H and ¹³C) and coupling constants. | GIAO (Gauge-Including Atomic Orbital) method within DFT. |

| Mass Spectrometry (MS) | Fragmentation patterns. | Not directly calculated, but bond dissociation energies can provide clues. |

By comparing theoretically predicted spectra with experimental data, researchers can confirm the structure of a synthesized compound and gain a more detailed understanding of its molecular vibrations and electronic environment. For instance, a study on N-substituted piperidine derivatives demonstrated the utility of comparing computed and experimental NMR chemical shifts for conformational analysis. researchgate.net

Ligand-Target Interaction Analysis through Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific biological activities are excluded from this discussion, the general principles of how this compound might interact with a binding site can be explored.

Docking simulations would involve placing the 3D structure of this compound into the active site of a hypothetical protein target. The software would then explore various binding poses and score them based on factors like shape complementarity and intermolecular interactions.

Potential interactions that could be analyzed include:

Hydrogen bonding: The hydroxyl (-OH) and amine (-NH-) groups of the compound are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The piperidine ring and the butyl side chain can engage in hydrophobic interactions with nonpolar residues in a binding pocket.

Studies on other piperidine derivatives have successfully used molecular docking to understand their binding modes with various protein targets. nih.govresearchgate.netresearchgate.net These analyses provide a rational basis for understanding intermolecular recognition processes.

Advanced Applications and Roles As a Chemical Scaffold

Role as a Building Block in Complex Organic Synthesis and Total Synthesis

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast number of natural products and pharmaceuticals. nih.govijnrd.org Consequently, substituted piperidines like 4-(Piperidin-4-yl)butan-2-ol are highly prized as building blocks in the field of organic synthesis. Their utility lies in their pre-existing heterocyclic core, which can be strategically incorporated into a larger target molecule, significantly simplifying the synthetic route.

The synthesis of complex natural alkaloids often relies on the strategic use of piperidine and pyrrolidine (B122466) cores. researchgate.net Methodologies such as the Mannich reaction and ring-closing metathesis are frequently employed to construct these heterocyclic systems, which form the backbone of the final natural product. researchgate.net For instance, N-methylpiperidine has served as a foundational starting material in the synthesis of morphine analogs. researchgate.net

A notable example of a natural product with a closely related structure is Euglenophycin, an ichthyotoxic compound that exhibits anticancer and herbicidal properties. wikipedia.org Its structure features a 4-(piperidin-2-yl)butan-1-ol moiety, an isomer of the title compound, demonstrating nature's use of this particular molecular framework. wikipedia.org The total synthesis of such complex molecules often involves the step-by-step assembly of fragments, and a pre-functionalized building block like this compound provides a significant advantage by offering multiple reaction sites—the ring nitrogen and the side-chain hydroxyl group—for further elaboration. nih.gov The development of synthetic strategies for such molecules is an active area of research, with approaches including diastereoselective radical cyclizations and Nozaki–Hiyama–Kishi reactions to form key structural features. nih.gov

Scaffold for Heterocyclic Compound Development

The inherent structure of this compound makes it an ideal scaffold for the development of novel heterocyclic compounds. The term "scaffold" refers to a core molecular framework upon which new functional groups and ring systems can be built. Piperidine-containing compounds are central to drug discovery, and their synthesis is a major focus in medicinal chemistry. nih.gov

There are numerous synthetic strategies for elaborating on the piperidine scaffold, including:

N-Functionalization: The secondary amine of the piperidine ring is a nucleophilic site readily available for alkylation, acylation, or arylation, allowing for the attachment of diverse substituents.

Intramolecular Cyclization: The butanol side chain can be chemically modified (e.g., by converting the alcohol to a leaving group or an aldehyde) to facilitate intramolecular reactions. For example, reaction with the ring nitrogen could lead to the formation of condensed bicyclic systems or spiropiperidines. nih.gov

Ring Transformation: While less common, reactions can be designed to expand or contract the piperidine ring, leading to different heterocyclic systems.

These approaches allow chemists to generate libraries of new compounds with diverse three-dimensional shapes and properties, starting from a single, versatile piperidine-based scaffold. nih.gov

Precursor for Advanced Chemical Materials

Beyond pharmaceuticals, piperidine derivatives are finding applications as precursors for advanced chemical materials with unique properties. A key area of development is in the field of luminescent materials. Research has shown that piperidine-based structures can be used to create novel fluorescent compounds. researchgate.net

In one study, a series of piperidine derivatives were synthesized that produced red-emitting luminescent materials. researchgate.net These compounds exhibited emission wavelengths in the range of 540–670 nm. researchgate.net Such materials are of significant interest for their potential use in modern technologies, including:

Biological Imaging: Fluorescent probes can be used to visualize cells and biological processes. researchgate.net

Display Devices: Red-emitting materials are essential components for full-color displays like OLEDs. researchgate.net

The relationship between the molecular structure of these piperidine analogues and their luminescent properties has been systematically investigated, opening the door to the rational design of new materials with tailored optical characteristics. researchgate.net The quantum yields of some of these synthesized materials highlight their potential efficacy.

| Compound | Fluorescence Quantum Yield (%) |

|---|---|

| 5a | 1.96 |

| 5ab | 0.97 |

| 5af | 5.13 |

Data sourced from a study on piperidine-based red-emitting luminescent materials. researchgate.net

Insights into Structure-Activity Relationships (SAR) from Related Piperidine Derivatives and Alcohols

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. The structural components of this compound—the piperidine ring, the hydroxyl group, and the alkyl linker—each play a critical role in molecular interactions.

The Piperidine Ring: This heterocycle is a cornerstone in drug design. nih.gov It provides a rigid, three-dimensional scaffold that can position other functional groups in a precise orientation to fit into a biological target, such as an enzyme's active site or a receptor's binding pocket. The basic nitrogen atom can serve as a key interaction point, often forming ionic bonds or hydrogen bonds. nih.gov

The Hydroxyl Group: A hydroxyl group can act as both a hydrogen bond donor and acceptor, making it a crucial functional group for anchoring a molecule to its biological target. drugdesign.org SAR studies on various compound classes demonstrate that the presence, position, or modification of a hydroxyl group can dramatically alter or even abolish biological activity. drugdesign.org For example, in one series of pyrrolopyrimidines, the esterification of a carboxylic acid (removing its ability to donate a hydrogen bond) led to a complete loss of activity. drugdesign.org

The Alkyl Linker: The butanyl chain connecting the piperidine ring and the hydroxyl group provides conformational flexibility. Its length and structure are critical for ensuring the correct spatial distance and orientation between the key interacting groups (the piperidine nitrogen and the hydroxyl) and their corresponding binding sites on a protein.

SAR studies of various piperidine derivatives have led to the development of drugs for a wide range of conditions, including cancer and Alzheimer's disease. nih.govresearchgate.net

Design and Synthesis of Molecular Probes (e.g., fluorescent probes, radiotracers for imaging methodologies)

The this compound scaffold is an excellent starting point for the design of molecular probes used in biomedical research and diagnostic imaging. These probes are molecules designed to detect, visualize, or measure specific biological targets or processes.

Radiotracers for Positron Emission Tomography (PET): PET is a powerful non-invasive imaging technique that uses molecules labeled with a positron-emitting radioisotope (like ¹⁸F or ¹¹C) to visualize and quantify biological processes in vivo. The piperidine scaffold is a common feature in PET radiotracers designed to image targets in the central nervous system.

For example, ¹⁸F-labeled spirocyclic piperidine derivatives have been designed and synthesized to act as imaging agents for sigma-1 (σ₁) receptors, which are implicated in various neurological disorders. nih.gov One such ligand showed high affinity for σ₁ receptors and favorable properties for PET imaging in preclinical studies. nih.gov Similarly, PET radioligands containing a 4-(4-[¹⁸F]-fluorobenzyl)piperidine moiety were developed to image NR2B NMDA receptors, although these particular tracers showed poor brain penetration and in vivo defluorination. nih.gov Another tracer, [¹¹C]CPPC, incorporates a piperidin-1-yl group and is used to image CSF1R, a marker for microglia, offering a way to study neuroinflammation. nih.gov

| Radiotracer | Core Structure | Target | Key Finding |

|---|---|---|---|

| [¹⁸F]2 (a spirocyclic derivative) | Spiro[2-benzofuran-1,4'-piperidine] | Sigma-1 (σ₁) receptors | High receptor affinity and suitable for PET imaging. nih.gov |

| [¹⁸F]1a / [¹⁸F]2a | 4-(4-[¹⁸F]-fluorobenzyl)piperidine | NR2B NMDA receptors | Poor brain penetration and in vivo defluorination. nih.gov |

| [¹¹C]CPPC | Piperidin-1-yl | CSF1R (microglia marker) | Successful production for human injection to image neuroinflammation. nih.gov |

Fluorescent Probes: Fluorescent probes are molecules that absorb light at one wavelength and emit it at a longer wavelength. This property allows them to be used in a variety of assays and imaging techniques. Piperidine and piperazine (B1678402) derivatives have been successfully used to create novel fluorescent probes. For instance, a probe based on a triphenylamine (B166846) piperazine NBD structure was developed for the selective, dual-channel detection of hydrogen sulfide (B99878) (H₂S), an important biological signaling molecule. rsc.org The versatility of the piperidine scaffold allows for its incorporation into various dye structures, enabling the development of probes for sensing different biological analytes and enzyme activities. researchgate.netrsc.orgchemrxiv.org

Future Research Directions and Perspectives

Development of Novel Stereoselective Synthetic Pathways for Enantiopure Compounds

The presence of a chiral center at the C2 position of the butanol chain and the substituted piperidine (B6355638) ring makes the stereoselective synthesis of 4-(Piperidin-4-yl)butan-2-ol a critical area of research. Access to enantiomerically pure forms of this compound is essential for investigating its specific biological activities and chiroptical properties.

Future research should focus on developing innovative and efficient stereoselective synthetic routes. This could involve several approaches:

Asymmetric Hydrogenation: The reduction of a corresponding ketone precursor using chiral catalysts, such as those based on ruthenium or rhodium complexes, could provide a direct and atom-economical route to specific enantiomers. The asymmetric hydrogenation of pyridine (B92270) derivatives has been shown to be effective for producing chiral piperidines. nih.gov

Enzyme-Catalyzed Reactions: Biocatalysis, utilizing enzymes such as lipases or alcohol dehydrogenases, offers a green and highly selective method for the kinetic resolution of racemic this compound or the asymmetric reduction of the corresponding ketone.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as enantiopure amino acids or sugars, can provide a reliable pathway to the desired stereoisomers.

Substrate-Controlled Synthesis: The inherent chirality of a precursor molecule can be used to direct the stereochemical outcome of subsequent reactions. For instance, the use of chiral N-tert-butanesulfinyl groups has been successful in the diastereoselective synthesis of substituted pyrrolidines. researchgate.net

Metal-Free Ring-Expansion: A stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles has been developed to produce highly functionalized tetrahydropyridines, which could be adapted for the synthesis of chiral piperidine derivatives. nih.gov